REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:7][CH:8]([CH2:14][CH2:15][CH3:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10])OCC[O:3]1.O.C(OCC)(=O)C>CCCCCC.ClCCl>[O:3]=[C:2]([CH3:1])[CH2:7][CH:8]([CH2:14][CH2:15][CH3:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
ethyl 2-((2-methyl-1,3-dioxolan-2-yl)methyl)pentanoate
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)CC(C(=O)OCC)CCC
|
Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulphatesulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel using a gradient of ethyl acetate (1-40%) in heptane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(C(=O)OCC)CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.41 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |